

Application Notes and Protocols: Dezecapavir (VH-499)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dezecapavir*

Cat. No.: *B15583101*

[Get Quote](#)

For Research Use Only

Introduction

Dezecapavir (also known as VH-499) is a novel, highly potent, investigational small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. It demonstrates picomolar antiviral activity against a broad range of HIV-1 laboratory strains and clinical isolates. **Dezecapavir** represents a new class of antiretroviral compounds that target multiple stages of the HIV-1 lifecycle, making it a promising candidate for further research and development in the field of HIV-1 therapeutics. These application notes provide an overview of **Dezecapavir**'s mechanism of action, key quantitative data, and detailed protocols for its laboratory application.

Mechanism of Action

Dezecapavir is an HIV-1 capsid inhibitor that disrupts the normal function of the viral capsid protein (p24) at multiple, distinct stages of the viral lifecycle. The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for several key viral processes. **Dezecapavir** binds to a conserved pocket on the capsid protein, interfering with essential protein-protein interactions.^{[1][2]}

The inhibitory effects of **Dezecapavir** are multifaceted and include:

- Inhibition of Nuclear Import: **Dezecapavir** interferes with the transport of the viral pre-integration complex (PIC) into the nucleus of the host cell. This is a critical step for the virus to access the host cell's genetic material.[3]
- Disruption of Virion Assembly and Maturation: During the late stages of the viral lifecycle, **Dezecapavir** disrupts the proper assembly of new viral particles. This leads to the formation of malformed, non-infectious virions.[3]
- Alteration of Capsid Stability: **Dezecapavir** can induce premature disassembly or hyper-stabilization of the viral capsid, both of which are detrimental to successful infection.

This multi-stage mechanism of action contributes to the high potency of **Dezecapavir** and may present a higher barrier to the development of viral resistance.

Quantitative Data Summary

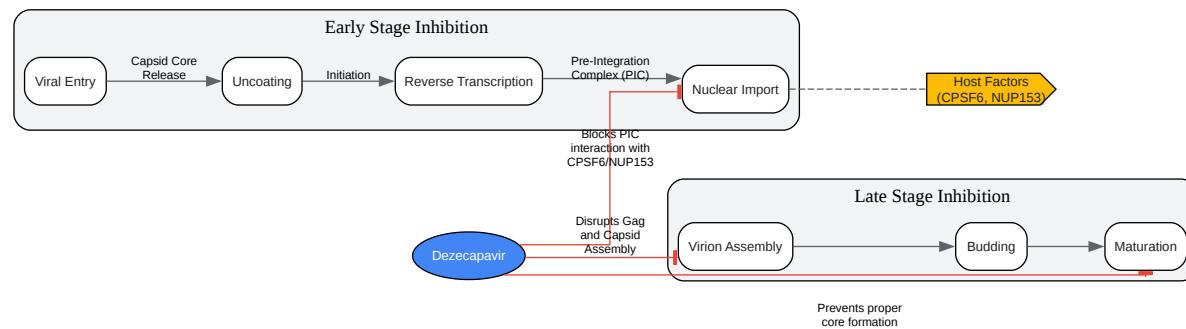
The following tables summarize the in vitro antiviral activity, cytotoxicity, and clinical efficacy data for **Dezecapavir**.

Table 1: In Vitro Antiviral Activity of **Dezecapavir** against HIV-1[4]

Virus Strain/Isolate	Cell Line	EC50 (nM)
NLRepRluc-WT	MT-2	0.023 ± 0.008
Chimeric viruses with clinical isolate CA sequences (median)	-	0.058

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: In Vitro Cytotoxicity of **Dezecapavir**[4]


Cell Line	CC50 (μM)
MT-2	>20

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Table 3: In Vivo Antiviral Efficacy of **Dezecapavir** (Phase 2a Clinical Trial)

Oral Dose	Mean Maximum Viral Load Reduction (log ₁₀ copies/mL)
25 mg	-1.8
100 mg	-1.8
250 mg	-2.2

Signaling Pathway and Mechanism of Action Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Dezecapavir** on the HIV-1 lifecycle.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of **Dezecapavir** against HIV-1 replication. A common method utilizes a reporter virus (e.g., expressing luciferase) in a susceptible cell line.

Materials:

- **Dezecapavir** (VH-499)
- MT-2 cells (or other susceptible human T-cell line)
- Replication-competent HIV-1 reporter virus (e.g., NLRepRluc-WT)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer
- Dimethyl sulfoxide (DMSO)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of **Dezecapavir** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **Dezecapavir** stock solution in complete cell culture medium to achieve a range of final assay concentrations (e.g., 10-fold dilutions from 1 μ M to 0.1 μ M). Include a no-drug (vehicle) control (DMSO only).
- Cell Plating:

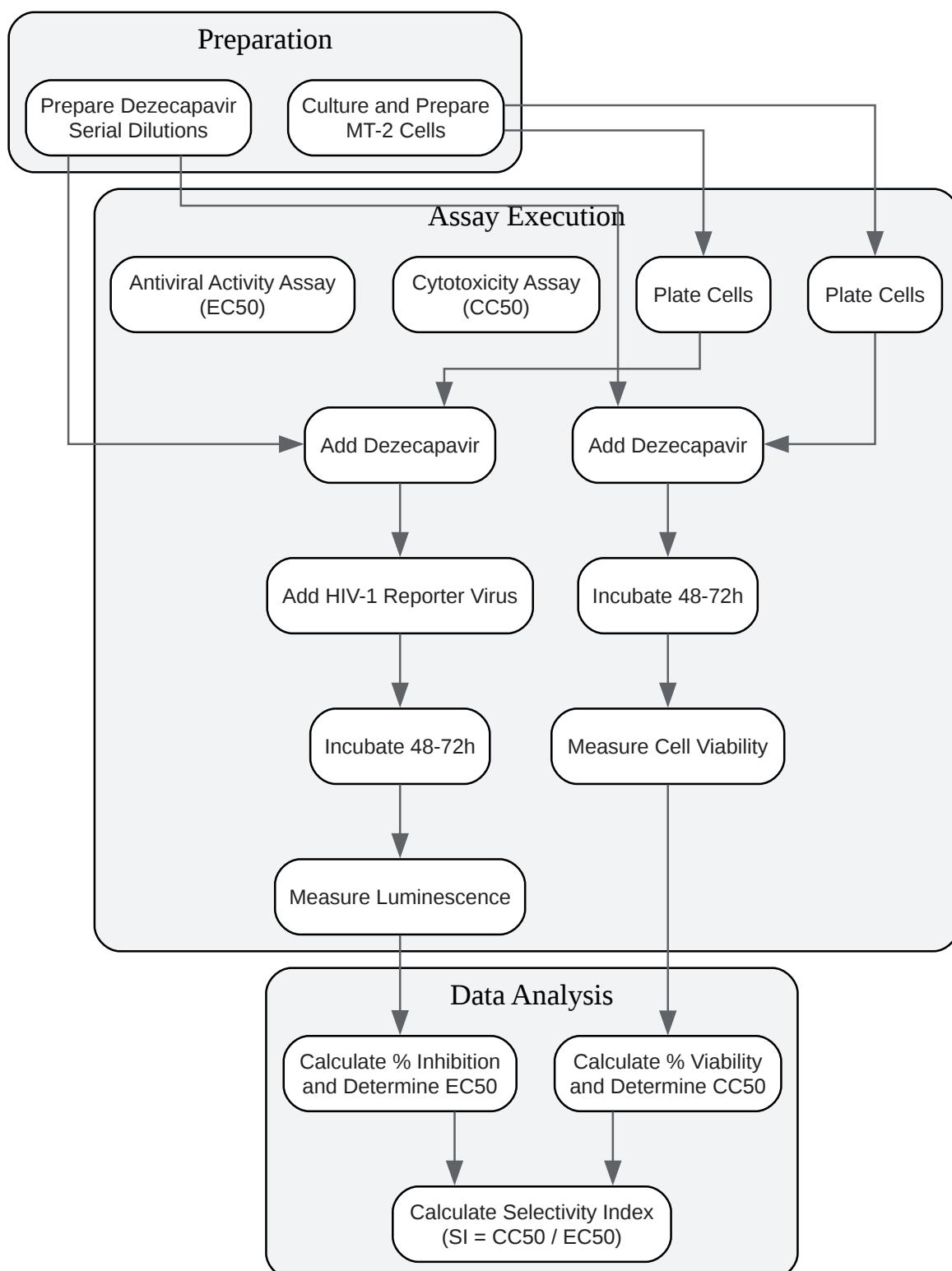
- Seed MT-2 cells into a 96-well plate at a density of 1×10^4 cells per well in 50 μL of complete medium.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
- Infection:
 - Add 50 μL of the diluted **Dezecapavir** or vehicle control to the appropriate wells.
 - Immediately add 100 μL of HIV-1 reporter virus diluted in complete medium to each well (multiplicity of infection, MOI, should be optimized for the specific virus and cell line).
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay:
 - After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
 - Read the luminescence signal using a luminometer.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each **Dezecapavir** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the log of the **Dezecapavir** concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of **Dezecapavir** to assess its effect on host cell viability.

Materials:

- **Dezecapavir** (VH-499)


- MT-2 cells
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
- Spectrophotometer or luminometer
- Dimethyl sulfoxide (DMSO)

Procedure:

- Compound and Cell Plating:
 - Prepare serial dilutions of **Dezecapavir** in complete cell culture medium as described in Protocol 1.
 - Seed MT-2 cells into a 96-well plate at a density of 1×10^4 cells per well in 100 μL of complete medium.
 - Add 100 μL of the diluted **Dezecapavir** or vehicle control to the appropriate wells.
- Incubation:
 - Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
- Cell Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for colorimetric or luminescent signal development.
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each **Dezecapavir** concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log of the **Dezecapavir** concentration and fit the data to a four-parameter logistic dose-response curve to determine the CC50 value.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for evaluating **Dezecapavir**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gilead.com [gilead.com]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dezecapavir (VH-499)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583101#laboratory-application-of-dezecapavir\]](https://www.benchchem.com/product/b15583101#laboratory-application-of-dezecapavir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com